2-(1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Description
2-(1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
C-H Functionalization and Redox Annulations
One significant application involves the C-H functionalization of cyclic amines , including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline. These cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid promoted generation of a conjugated azomethine ylide, followed by 6π-electrocylization, and, in some cases, tautomerization. The process yields ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating a versatile pathway for synthesizing complex heterocyclic structures (Kang et al., 2015).
Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization
Another application is found in the Ugi reaction incorporating redox-neutral amine C-H functionalization , where pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) undergo redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides. This process is promoted by acetic acid, representing a new variant of the Ugi reaction and showcasing the compound's utility in facilitating novel synthetic routes (Zhu & Seidel, 2016).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, such as pyrrolo[2,1-a]isoquinoline derivatives , has been achieved through 1,3-dipolar reactions of isoquinolinium azomethine ylides with sulfinyl dipolarophiles. This method yields enantiomerically pure derivatives, demonstrating the compound's role in creating structurally diverse and potentially biologically active molecules (Ruano et al., 2011).
Novel Synthetic Protocols for Pyrrolidine and Tetrahydroquinoline Derivatives
Further, the compound has been utilized in novel synthetic protocols for pyrrolidine and tetrahydroquinoline derivatives , illustrating its versatility in synthesizing a wide range of heterocyclic compounds that are of interest due to their potential pharmacological activities (Lu & Shi, 2007).
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,18-6-3-9-19-12-18)21-11-8-17(14-21)20-10-7-15-4-1-2-5-16(15)13-20/h1-6,9,12,17H,7-8,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUJLQUGELDSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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